![molecular formula C11H10F3N3O2S B6034484 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6034484.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide acts as a selective inhibitor of TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects:
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit the growth and metastasis of cancer cells, as well as enhance the efficacy of chemotherapy drugs. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide as a research tool is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is its relatively short half-life, which can make dosing and administration challenging in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective TLR4 inhibitors based on the structure of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide. Another potential direction is the investigation of the role of TLR4 signaling in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Finally, the potential therapeutic applications of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide in human diseases continue to be an area of active research and development.
Métodos De Síntesis
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide involves the reaction of 3-(trifluoromethyl)aniline with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide intermediate. This intermediate is then treated with sulfuryl chloride to yield the final product, 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and immune response. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which can contribute to chronic inflammation and tissue damage. Inhibition of TLR4 signaling by 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been shown to reduce inflammation in various animal models of disease.
Propiedades
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-7-10(6-15-17)20(18,19)16-9-4-2-3-8(5-9)11(12,13)14/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFCFRLLEUJUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.